
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole is a heterocyclic compound that features both an indazole and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole typically involves the following steps:
Formation of the Fluoropyridine Moiety: The starting material, 6-fluoropyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride. This is followed by reaction with ammonia to form 6-fluoropyridin-3-amine.
Indazole Formation: The 6-fluoropyridin-3-amine is then subjected to a cyclization reaction with hydrazine hydrate and a suitable aldehyde to form the indazole ring system.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and fluoropyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups
Scientific Research Applications
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(6-chloropyridin-3-yl)-1h-indazole
- 4-Amino-1-(6-bromopyridin-3-yl)-1h-indazole
- 4-Amino-1-(6-methylpyridin-3-yl)-1h-indazole
Uniqueness
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity to targets, and overall efficacy compared to its analogs .
Properties
Molecular Formula |
C12H9FN4 |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
1-(6-fluoropyridin-3-yl)indazol-4-amine |
InChI |
InChI=1S/C12H9FN4/c13-12-5-4-8(6-15-12)17-11-3-1-2-10(14)9(11)7-16-17/h1-7H,14H2 |
InChI Key |
XNABGWFRLRBBSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NN(C2=C1)C3=CN=C(C=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




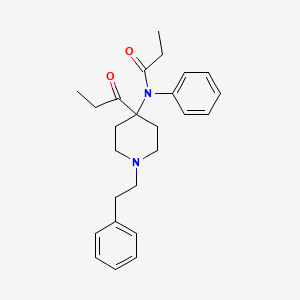
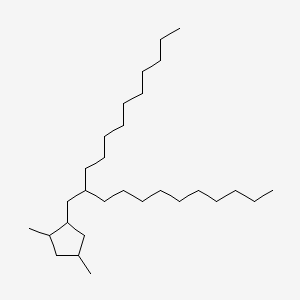
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)

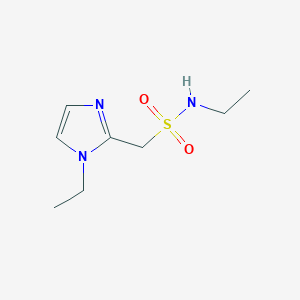
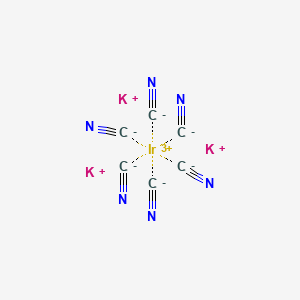

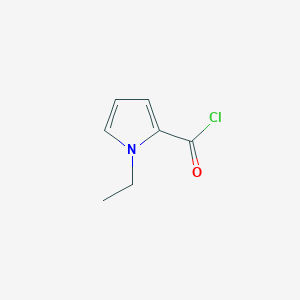
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)

![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)

